molecular formula C13H11ClN2O B14112006 5-Chloro-2-(3-oxocyclohexen-1-yl)amino-benzonitrile

5-Chloro-2-(3-oxocyclohexen-1-yl)amino-benzonitrile

Cat. No.: B14112006
M. Wt: 246.69 g/mol
InChI Key: FVGJEEZGZNUJMX-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-oxocyclohexen-1-yl)amino-benzonitrile is an organic compound characterized by its unique structure, which includes a chloro-substituted benzene ring, a nitrile group, and a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-oxocyclohexen-1-yl)amino-benzonitrile typically involves the reaction of 5-chloro-2-aminobenzonitrile with 3-oxocyclohex-1-en-1-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-oxocyclohexen-1-yl)amino-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

5-Chloro-2-(3-oxocyclohexen-1-yl)amino-benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-oxocyclohexen-1-yl)amino-benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-aminobenzonitrile: A precursor in the synthesis of the compound.

    3-Oxocyclohex-1-en-1-yl chloride: Another precursor used in the synthesis.

Uniqueness

5-Chloro-2-(3-oxocyclohexen-1-yl)amino-benzonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

5-chloro-2-[(3-oxocyclohexen-1-yl)amino]benzonitrile

InChI

InChI=1S/C13H11ClN2O/c14-10-4-5-13(9(6-10)8-15)16-11-2-1-3-12(17)7-11/h4-7,16H,1-3H2

InChI Key

FVGJEEZGZNUJMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NC2=C(C=C(C=C2)Cl)C#N

Origin of Product

United States

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